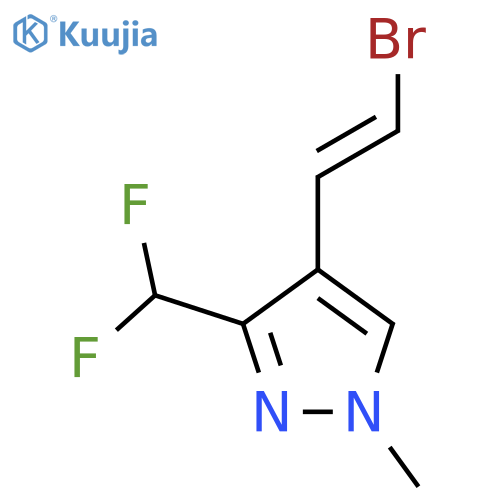

Cas no 2138806-49-0 (4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole)

4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- EN300-802717

- 4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole

- 2138806-49-0

-

- インチ: 1S/C7H7BrF2N2/c1-12-4-5(2-3-8)6(11-12)7(9)10/h2-4,7H,1H3/b3-2+

- InChIKey: KPVFYTYIWTVFTP-NSCUHMNNSA-N

- SMILES: Br/C=C/C1=CN(C)N=C1C(F)F

計算された属性

- 精确分子量: 235.97607g/mol

- 同位素质量: 235.97607g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 175

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.8Ų

- XLogP3: 2

4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-802717-1.0g |

4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole |

2138806-49-0 | 95.0% | 1.0g |

$1057.0 | 2025-02-21 | |

| Enamine | EN300-802717-5.0g |

4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole |

2138806-49-0 | 95.0% | 5.0g |

$3065.0 | 2025-02-21 | |

| Enamine | EN300-802717-0.5g |

4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole |

2138806-49-0 | 95.0% | 0.5g |

$1014.0 | 2025-02-21 | |

| Enamine | EN300-802717-10.0g |

4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole |

2138806-49-0 | 95.0% | 10.0g |

$4545.0 | 2025-02-21 | |

| Enamine | EN300-802717-0.25g |

4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole |

2138806-49-0 | 95.0% | 0.25g |

$972.0 | 2025-02-21 | |

| Enamine | EN300-802717-0.05g |

4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole |

2138806-49-0 | 95.0% | 0.05g |

$888.0 | 2025-02-21 | |

| Enamine | EN300-802717-2.5g |

4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole |

2138806-49-0 | 95.0% | 2.5g |

$2071.0 | 2025-02-21 | |

| Enamine | EN300-802717-0.1g |

4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole |

2138806-49-0 | 95.0% | 0.1g |

$930.0 | 2025-02-21 |

4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole 関連文献

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazoleに関する追加情報

4-(2-Bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole: A Comprehensive Overview

The compound 4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole, with the CAS number 2138806-49-0, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The unique structure of this compound, featuring a bromoethenyl group at position 4, a difluoromethyl group at position 3, and a methyl group at position 1, endows it with distinctive chemical and physical properties.

The synthesis of 4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole involves a series of intricate organic reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, ensuring higher yields and better purity. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions involved in its synthesis. These developments have not only streamlined the production process but also opened new avenues for exploring similar compounds with diverse functional groups.

The physical properties of this compound are critical to its applications. It exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. The presence of the bromoethenyl group significantly influences its reactivity, making it a valuable intermediate in various chemical transformations. Additionally, the difluoromethyl group enhances its stability under harsh conditions, making it suitable for use in demanding environments.

Recent studies have highlighted the potential of 4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole in the field of agrochemistry. Its ability to act as a potent fungicide has been extensively investigated. Researchers have demonstrated that this compound can effectively inhibit the growth of various plant pathogens, such as Fusarium and Phytophthora species. Furthermore, its low toxicity profile makes it an ideal candidate for developing environmentally friendly pesticides.

In the pharmaceutical industry, this compound has shown promise as a lead molecule for drug discovery. Its structural features allow for selective binding to specific biological targets, such as enzymes and receptors. For example, recent research has focused on its potential as an anti-cancer agent. Studies conducted on human cancer cell lines have revealed that this compound can induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival.

The electronic properties of 4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole also make it an attractive candidate for applications in materials science. Its ability to act as an electron-deficient aromatic system renders it useful in designing advanced materials such as organic semiconductors and sensors. Researchers have explored its potential in developing high-performance organic photovoltaic devices, where its electron-withdrawing groups enhance charge separation efficiency.

In conclusion, 4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and application studies, positions it as a valuable tool in modern chemistry and materials science.

2138806-49-0 (4-(2-bromoethenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole) Related Products

- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)

- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)

- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)

- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)

- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)

- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)

- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)

- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)

- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)